Methyl L-prolinate hydrochloride
Overview
Description
“Methyl L-prolinate hydrochloride” is also known as “(S)-Methyl pyrrolidine-2-carboxylate hydrochloride” or “L-Pro-OMe HCl”. It is used as a building block in peptide synthesis . It can also act as a catalyst to synthesize 3,4-dihydropyrimidin-2-(1H)-ones via Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea .
Synthesis Analysis
The synthesis of “Methyl L-prolinate hydrochloride” involves the reaction of (S) -1- (tert-butoxycarbonyl) pyrrolidine-2-carboxylic acid with sulfoxide chloride in methanol. The mixture is stirred in an ice-bath for 30 minutes, and then stirred at 70°C for 7 hours .Molecular Structure Analysis
The molecular formula of “Methyl L-prolinate hydrochloride” is C6H12ClNO2. The molecular weight is 165.62 .Chemical Reactions Analysis
“Methyl L-prolinate hydrochloride” can be used as a reactant to prepare prolylproline . It can also be used to synthesize 3,4-dihydropyrimidin-2-(1H)-ones via Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea .Physical And Chemical Properties Analysis
“Methyl L-prolinate hydrochloride” appears as a colourless crystalline solid. It has a melting point range of 69 - 71 °C and a boiling point of 55 °C at 11mmHg . It is hygroscopic and heat sensitive .Scientific Research Applications
Vibrational Spectroscopy and Computational Analysis : Balachandran et al. (2014) synthesized methyl L-prolinate hydrochloride and analyzed its properties using Fourier transform infrared and Raman spectra, along with computational methods. They studied its structure, atomic charge distributions, vibrational frequencies, and thermodynamic properties, providing insights into the charge transfer behavior within the molecule (Balachandran, Boobalan, Amaladasan, & Velmathi, 2014).
Synthesis Methods : Lan-xiang (2008) developed an improved synthesis method for L-prolinamide, utilizing L-proline and methyl L-prolinate hydrochloride. This method addressed issues like crystallization difficulties and reduced the need for anhydrous methanol, enhancing the synthesis efficiency (Lan-xiang, 2008).
Organocatalysis Applications : Gruttadauria, Giacalone, and Noto (2008) reviewed the use of L-proline and its derivatives, including methyl L-prolinate hydrochloride, as organocatalysts in various chemical reactions. They emphasized the substances' recyclability and reusability, highlighting their role in sustainable chemistry (Gruttadauria, Giacalone, & Noto, 2008).
Peptide Synthesis : Suter et al. (2000) explored the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a derivative of methyl L-prolinate hydrochloride, for peptide synthesis. They demonstrated its application as a dipeptide building block in the creation of nonapeptides, which are significant in antibiotic development (Suter, Stoykova, Linden, & Heimgartner, 2000).
Ionic Liquids for Drug Permeation Enhancement : Zheng et al. (2020) investigated novel ionic liquids based on amino acids, including L-proline methyl ester hydrochloride, for enhancing skin permeation in drug delivery. They studied their effects on skin barrier function and suggested potential applications in transdermal delivery systems (Zheng, Zhao, Yang, Li, & Wang, 2020).
Catalysis in Organic Synthesis : Khaligh et al. (2020) demonstrated the use of L-prolinate derivatives, like methyl L-prolinate hydrochloride, as catalysts in organic synthesis. Their study showed the potential for eco-friendly conditions and efficient synthesis processes in creating complex organic molecules (Khaligh, Mihankhah, Gorjian, & Johan, 2020).
Safety And Hazards
properties
IUPAC Name |
methyl (2S)-pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEIPVHJHZTMDP-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl L-prolinate hydrochloride | |
CAS RN |
2133-40-6 | |
Record name | L-Proline, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2133-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl L-prolinate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002133406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl L-prolinate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.694 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL L-PROLINATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LWL7P890M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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